molecular formula C23H26N2O3 B564391 Solifenacin N-Oxide CAS No. 180272-28-0

Solifenacin N-Oxide

Cat. No.: B564391
CAS No.: 180272-28-0
M. Wt: 378.5 g/mol
InChI Key: PNHAPLMCCXMFAI-QYYKVDRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solifenacin N-oxide is an inactive metabolite of the muscarinic receptor antagonist solifenacin. It is also a potential impurity found in commercial preparations of solifenacin. This compound is formed when solifenacin is stored under oxidative conditions.

Mechanism of Action

Target of Action

Solifenacin N-Oxide, also known as Solifenacin (m2) or Solifenacin N1-oxide, primarily targets the M2 and M3 muscarinic receptors . These receptors play a crucial role in the functioning of the bladder .

Mode of Action

This compound is a competitive muscarinic receptor antagonist . It has the highest affinity for M3, M1, and M2 muscarinic receptors . Approximately 80% of the muscarinic receptors in the bladder are M2, while 20% are M3 . Solifenacin’s antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Biochemical Pathways

This compound undergoes N-oxidation at the quinuclidin ring by cytochrome P450 . The tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, solifenacin can undergo direct glucuronidation .

Pharmacokinetics

This compound is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine . In healthy adults, total clearance of solifenacin amounts to 7–14 L/h . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration . Urinary excretion plays a minor role in the elimination of solifenacin, resulting in renal clearance of 0.67–1.51 L/h .

Result of Action

The antagonism of the M2 and M3 muscarinic receptors in the bladder by this compound results in the treatment of an overactive bladder . It may help with incontinence, urinary frequency, and urinary urgency .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, exposure to solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment, as well as by coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day . Therefore, these factors should be considered when prescribing this compound.

Biochemical Analysis

Biochemical Properties

Solifenacin N-Oxide interacts with various enzymes and proteins. It undergoes N-oxidation at the quinuclidin ring by cytochrome P450 . The tetrahydroisoquinoline ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, Solifenacin can undergo direct glucuronidation .

Cellular Effects

The cellular effects of this compound are not fully understood. Its parent compound, Solifenacin, is known to have effects on various types of cells and cellular processes. It influences cell function by acting as a competitive muscarinic acetylcholine receptor antagonist .

Molecular Mechanism

It is known that Solifenacin, the parent compound, exerts its effects at the molecular level by competitively antagonizing muscarinic acetylcholine receptors .

Temporal Effects in Laboratory Settings

Studies on Solifenacin have shown that peak plasma levels of Solifenacin are reached within 3 to 8 hours after administration .

Dosage Effects in Animal Models

Studies on Solifenacin have shown that it has high absolute bioavailability of about 90%, which does not decrease with concomitant food intake .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes N-oxidation at the quinuclidin ring by cytochrome P450 . The tetrahydroisoquinoline ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 . A 4R-hydroxy N-oxide metabolite is also formed by CYP3A4 . Finally, Solifenacin can undergo direct glucuronidation .

Transport and Distribution

It is known that Solifenacin, the parent compound, has an apparent volume of distribution of 600 L and is 93–96% plasma protein bound .

Subcellular Localization

It is known that Solifenacin, the parent compound, probably crosses the blood-brain barrier .

Properties

IUPAC Name

[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-23(28-21-16-25(27)14-11-18(21)12-15-25)24-13-10-17-6-4-5-9-20(17)22(24)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t18?,21-,22-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHAPLMCCXMFAI-QYYKVDRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180272-28-0
Record name Solifenacin N1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180272280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOLIFENACIN N1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67V0THE6SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solifenacin N-Oxide
Reactant of Route 2
Reactant of Route 2
Solifenacin N-Oxide
Reactant of Route 3
Reactant of Route 3
Solifenacin N-Oxide
Reactant of Route 4
Solifenacin N-Oxide
Reactant of Route 5
Solifenacin N-Oxide
Reactant of Route 6
Solifenacin N-Oxide
Customer
Q & A

Q1: How is Solifenacin N-oxide identified in the context of Solifenacin Succinate analysis?

A1: Research by [] describes the development of a gradient, reverse-phase high-performance liquid chromatography (HPLC) method specifically designed to detect and quantify impurities in Solifenacin Succinate. This method successfully separated Solifenacin Succinate from this compound, achieving a resolution greater than 3.0. Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to confirm the identity of this compound, particularly when it emerged as a significant degradation product under oxidative stress conditions during stability testing. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.